(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 500770-83-2
VCID: VC2024710
InChI: InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Molecular Formula: C14H18N2O6
Molecular Weight: 310.3 g/mol

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS No.: 500770-83-2

Cat. No.: VC2024710

Molecular Formula: C14H18N2O6

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid - 500770-83-2

Specification

CAS No. 500770-83-2
Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Standard InChI Key SAVFDQXYVJSWEN-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Identification Parameters

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral organic compound with the following identification parameters:

ParameterValue
CAS Number500770-83-2
Molecular FormulaC₁₄H₁₈N₂O₆
Molecular Weight310.3 g/mol
IUPAC Name(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Standard InChIInChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Standard InChIKeySAVFDQXYVJSWEN-JTQLQIEISA-N
Isomeric SMILESCC(C)(C)OC(=O)NC@@HC1=CC=CC=C1N+[O-]

Structural Features

The compound contains several key structural features:

  • A tert-butoxycarbonyl (Boc) protecting group attached to an amino function

  • A 2-nitrophenyl moiety at the 3-position of the propanoic acid backbone

  • A chiral center at the C-3 position with an S-configuration

  • A carboxylic acid functional group

The presence of these structural elements contributes to its reactivity profile and applications in organic synthesis.

Physical and Chemical Properties

Physical Properties

The physical properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid are summarized in the following table:

PropertyDescription
Physical StateSolid at room temperature
AppearanceTypically white to off-white powder
SolubilitySoluble in organic solvents (DMSO, DMF, ethanol); limited solubility in water
Storage ConditionsRecommended storage at -20°C for extended stability
StabilityStable under normal laboratory conditions; sensitive to strong acids

Chemical Properties

The chemical properties are primarily defined by its functional groups:

  • The Boc protecting group is base-stable but acid-labile, making it removable under acidic conditions

  • The nitro group on the phenyl ring is electron-withdrawing, affecting the reactivity of the aromatic system

  • The carboxylic acid function allows for various derivatization reactions, including esterification and amide formation

  • The chiral center maintains the S-configuration under standard reaction conditions

Synthesis Methods

Conventional Synthesis Approach

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves protection of the amine group of the corresponding amino acid. The general synthetic route includes:

  • Starting with (S)-3-amino-3-(2-nitrophenyl)propanoic acid

  • Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (typically triethylamine or sodium hydroxide)

  • Purification through crystallization or chromatography

Alternative Synthetic Approaches

Alternative approaches may include:

  • Michael addition of nitro compounds to appropriate α,β-unsaturated carbonyl compounds followed by protection

  • Stereoselective reduction of prochiral precursors

  • Enzymatic resolution of racemic mixtures to obtain the desired S-enantiomer

Chemical Reactions and Reactivity

Deprotection Reactions

The Boc protecting group can be removed under acidic conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane (common laboratory scale)

  • Hydrogen chloride in dioxane or ethyl acetate

  • Formic acid

Derivatization Reactions

The compound can undergo various derivatization reactions:

  • Esterification of the carboxylic acid group

  • Amide formation through coupling reactions

  • Reduction of the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents

  • Further functionalization of the aromatic ring through nucleophilic aromatic substitution

Applications in Research and Industry

Peptide Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid serves as a building block in peptide synthesis:

  • The Boc group protects the amino function during coupling reactions

  • The compound can be incorporated into peptide chains to create modified peptides

  • The nitro group introduces specific electronic properties that can influence biological activity

Pharmaceutical Research

The compound has applications in pharmaceutical research:

  • Used as an intermediate in the synthesis of potential drug candidates

  • The nitrophenyl moiety can participate in bioactive interactions

  • Research has indicated that derivatives of this compound exhibit potential bioactive properties

  • May serve as a scaffold for the development of enzyme inhibitors

Materials Science

Emerging applications in materials science include:

  • Component in the synthesis of functional polymers

  • Precursor for materials with specific optical properties

  • Building block for chiral materials with potential applications in catalysis

Comparison with Similar Compounds

Structural Analogues

Several structural analogues are worth comparing:

CompoundCAS NumberKey Difference
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid185146-84-3Amino group at position 2 instead of position 3
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid-Nitro group at para position instead of ortho
(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid500770-69-4Naphthyl group instead of nitrophenyl

Functional Differences

These structural differences result in significant functional variations:

  • The position of the amino group affects the backbone conformation and reactivity

  • The position of the nitro group influences electronic properties and reactivity patterns

  • The replacement of the nitrophenyl with a naphthyl group alters the steric and electronic properties

Research Trends and Future Directions

Current Research Focus

Current research involving (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid focuses on:

  • Development of novel synthetic methodologies for its preparation

  • Exploration of its potential as a building block for bioactive compounds

  • Investigation of its utility in stereoselective transformations

Future Research Opportunities

Future research directions may include:

  • Application in the development of peptide-based therapeutics

  • Exploration of the compound's potential in asymmetric catalysis

  • Investigation of structure-activity relationships of derivatives in biological systems

  • Development of more efficient synthetic routes with improved stereoselectivity

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